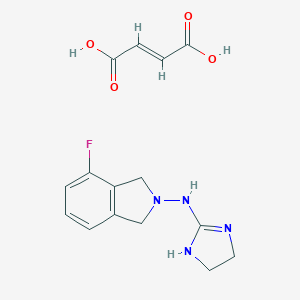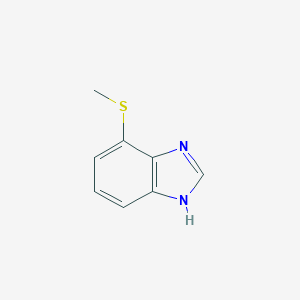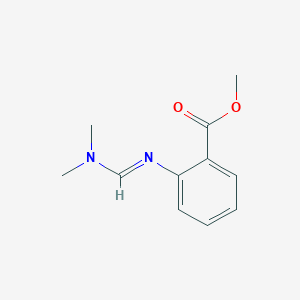
1-(4-Cyanophenyl)-2,5-dimethylpyrrole
Vue d'ensemble
Description
1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a chemical compound with distinct structural and chemical characteristics. It belongs to the class of organic compounds known as pyrroles, which are characterized by a five-membered aromatic ring containing one nitrogen atom.
Synthesis Analysis
The synthesis of related pyrrole derivatives involves various chemical reactions, typically starting from basic pyrrole structures and introducing functional groups through reactions such as condensation, cyclization, and substitution. For example, the synthesis of related compounds like 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one involves complex reactions including intramolecular Friedel–Crafts cyclization (Shi et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography. For instance, the crystal structure of related compounds has been determined to belong to specific crystal systems with defined space groups, indicating a highly ordered molecular arrangement (Zhuang Hong, 2000).
Chemical Reactions and Properties
Pyrrole derivatives undergo a variety of chemical reactions, including electrophilic substitution and condensation reactions. The presence of substituents like the cyano group can significantly influence the reactivity and chemical properties of the molecule.
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole would depend on the nature of its substituents and overall molecular structure. For example, related compounds have shown specific melting and boiling points, and their solubility in various solvents can be predicted based on the functional groups present (R. Singh et al., 2013).
Applications De Recherche Scientifique
Molecular Association Studies
- Molecular Association in Thin Films : Research on molecular association of liquid-crystalline cyanophenyl derivatives, such as 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, has been conducted in thin films. These studies, involving low-temperature reflection IR spectroscopy, have shed light on the thermodynamic parameters and factors affecting the dimer stability in the nematic mesophase of these compounds (Shabatina, T., Khasanova, T. V., Vovk, E. V., & Sergeev, G., 1996).
Chemical Reactions and Properties
Reactions with Ketones : Studies have shown that 1-aryl-2,5-dimethylpyrroles, a category which includes 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, react with acyclic ketones under acid catalysis. This leads to the formation of geminal di-2-pyrrolyl derivatives, highlighting the reactivity and potential applications of these compounds in chemical synthesis (Pushechnikov et al., 2013).
Condensation Products with Diketones : Another study explored the reactions of 1-aryl-4-hydrazinocarbonyl-2-pyrrolidinones with 2,4-pentanedione and 2,5-hexanedione. This research revealed that heating these compounds with 2,5-hexanedione produces 1-substituted 2,5-dimethylpyrroles, demonstrating the potential for synthesizing a variety of chemical structures (Mickevičius & Vaickelionienė, 2008).
Structural Analysis and Synthesis
Synthesis and Structural Characterization : The synthesis and solid-state characterization of cyanophenyl-substituted derivatives, including structures similar to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, have been documented. This research provides insights into the crystalline structures and the nature of dimerization in these compounds (Haddon, R., Hicks, R., Oakley, R. T., Palstra, T., & Cordes, A., 1992).
Dipole Moment Study on Gradually Hindered N-Phenylpyrroles : Dipole moment analysis has been conducted on N-phenylpyrrole derivatives, which includes structures like 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This research provides valuable information on the N-aryl rotational angles and the molecular properties of these compounds (Lumbroso, H., Bertin, D., & Marschner, F., 1988).
Safety And Hazards
Orientations Futures
The future directions in the research of pyrrole derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs . For example, ultrafine gold nanoparticles stabilized by imidazolium-functionalized cationic covalent triazine frameworks were employed as multifunctional catalysts for a tandem reaction .
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDFKQYZEDOHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396414 | |
| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |
CAS RN |
119516-86-8 | |
| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





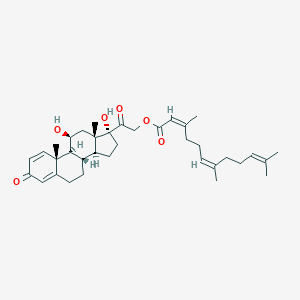
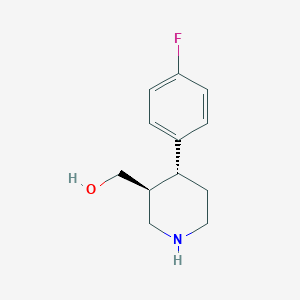

![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)

